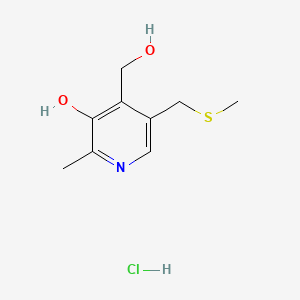
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a methylthiomethyl group attached to the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of functional group transformations.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyridine ring.
Methylation: Addition of a methyl group at the 2-position.
Thiomethylation: Introduction of the methylthiomethyl group at the 5-position.
Formation of Hydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation Products: Pyridine derivatives with carbonyl groups.
Reduction Products: Pyridine derivatives with reduced functional groups.
Substitution Products: Pyridine derivatives with different substituents replacing the methylthiomethyl group.
科学研究应用
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methylthiomethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(pentylthio)methyl-, hydrochloride: Similar structure with a pentylthiomethyl group instead of a methylthiomethyl group.
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinyl)methyl-, hydrochloride: Contains a methylsulfinyl group instead of a methylthiomethyl group.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.
属性
CAS 编号 |
23793-23-9 |
|---|---|
分子式 |
C9H14ClNO2S |
分子量 |
235.73 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-13-2;/h3,11-12H,4-5H2,1-2H3;1H |
InChI 键 |
OWWXRFJSCKVXGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CSC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



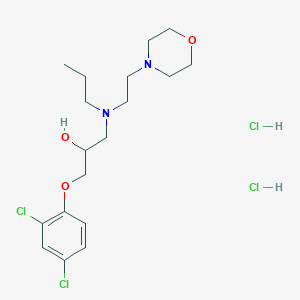
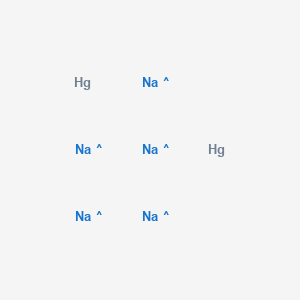
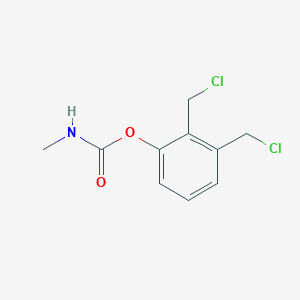
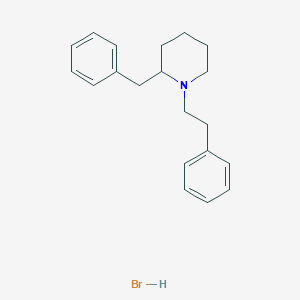
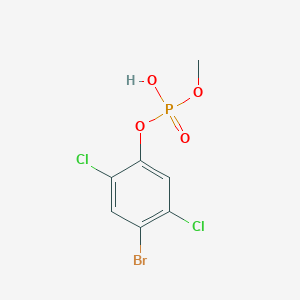
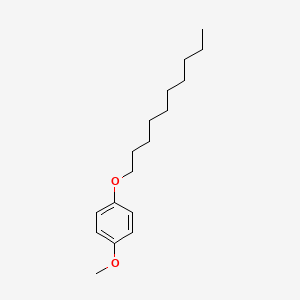
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)

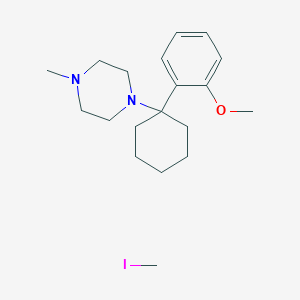
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
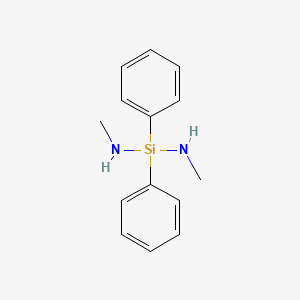
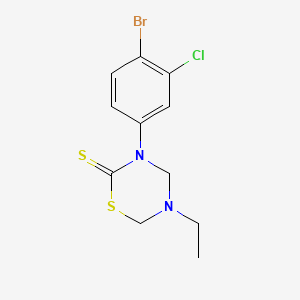
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
